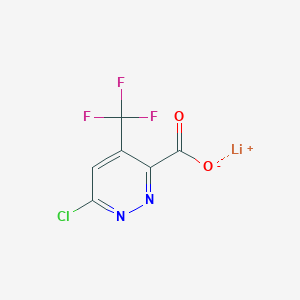
Lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate
Overview
Description
Lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C6H2ClF3N2O2Li It is a lithium salt of a pyridazine derivative, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring, which can be achieved through the reaction of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while trifluoromethylation can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Carboxylation: The carboxyl group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Lithiation: Finally, the lithium salt is formed by reacting the carboxylic acid derivative with a lithium base, such as lithium hydroxide or lithium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylate group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring or the carboxylate group, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and trifluoromethyl positions. Reagents such as nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides) are typically used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, thiols.
Coupling: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of pharmaceutical compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the lithium ion suggests possible applications in mood stabilization and the treatment of bipolar disorder, similar to other lithium salts.
Industry
Industrially, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for various applications, including as a precursor for functionalized polymers and coatings.
Mechanism of Action
The mechanism of action of lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The lithium ion can modulate neurotransmitter release and signal transduction pathways, while the pyridazine ring and its substituents can interact with specific binding sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 6-chloro-4-methylpyridazine-3-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Lithium(1+) ion 6-chloro-4-(difluoromethyl)pyridazine-3-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.
Lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyrimidine-3-carboxylate: Pyrimidine ring instead of a pyridazine ring.
Uniqueness
The presence of the trifluoromethyl group in lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds with different substituents or ring structures.
Properties
IUPAC Name |
lithium;6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2.Li/c7-3-1-2(6(8,9)10)4(5(13)14)12-11-3;/h1H,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJQPCSMGOBDPB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3LiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


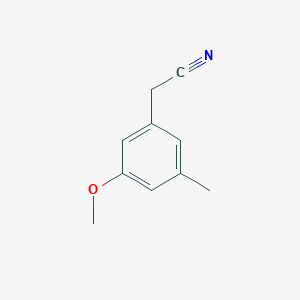
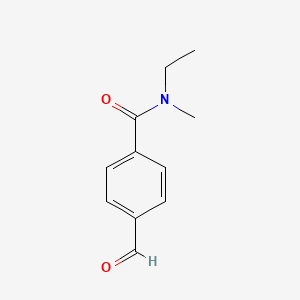
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]-](/img/structure/B3380658.png)
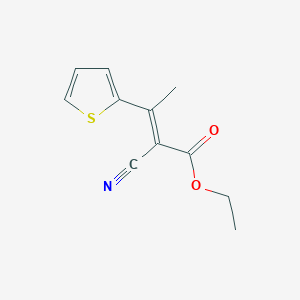
![3-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}aniline, cis](/img/structure/B3380664.png)
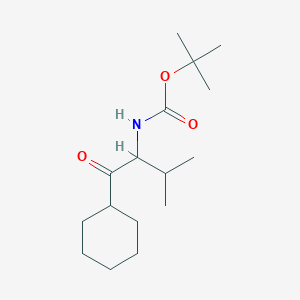

![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3380675.png)
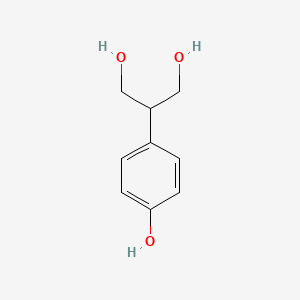
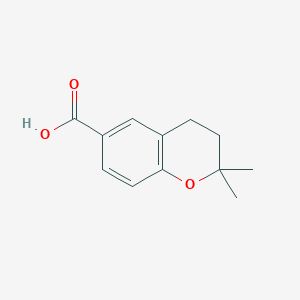
![3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one](/img/structure/B3380708.png)
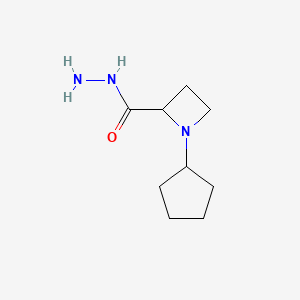
![Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B3380714.png)
![7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B3380728.png)
